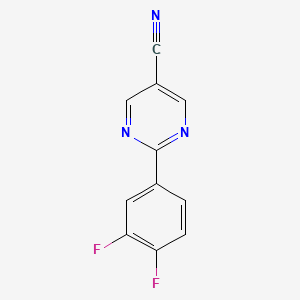

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1447606-68-9 |

|---|---|

Molekularformel |

C11H5F2N3 |

Molekulargewicht |

217.17 g/mol |

IUPAC-Name |

2-(3,4-difluorophenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H5F2N3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H |

InChI-Schlüssel |

TVGYLTSUIORTMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups. The 4-chloro derivative (synthesized via phosphorus oxychloride treatment) reacts with arylthiols, arylamines, and piperazines to yield substituted derivatives .

Mechanistically, the chlorine atom at position 4 acts as a leaving group, with the cyano group at position 5 enhancing electrophilicity through inductive effects .

Alkylation and Functionalization

The sulfur atom in thiouracil analogues undergoes alkylation with arylmethyl halides or alkoxyalkyl halides under mild conditions :

textGeneral Reaction: 2-(3,4-Difluorophenyl)-2-thioxopyrimidine-5-carbonitrile + R-X → 2-Alkylthio derivatives

Example :

-

Reaction with benzyl bromide in DMF/K2CO3 yields 2-benzylthio-6-substituted derivatives (5a–h ) in 72–90% yield .

Key Structural Drivers :

-

The difluorophenyl group increases lipophilicity, enhancing solubility in organic solvents.

-

Steric effects from the 3,4-difluoro substitution direct regioselectivity during alkylation .

Multi-Component Reactions (MCRs)

The compound participates in eco-friendly MCRs for constructing polyfunctionalized pyrimidines. A solvent-free protocol using bone char-nPrN-SO3H catalyst achieves high efficiency :

textReaction Components: 1. Aromatic aldehydes 2. Malononitrile 3. Thiourea/urea

Optimized Conditions :

Mechanistic Pathway :

-

Knoevenagel Condensation : Formation of benzylidenemalononitrile intermediate.

-

Michael Addition : Attack by thiourea/urea on the α,β-unsaturated nitrile.

-

Cyclization and Aromatization : Six-membered pyrimidine ring formation .

Cycloaddition and Heterocycle Formation

The cyano group facilitates cycloadditions for fused heterocycles. For example:

-

Reaction with carbon disulfide in DMF yields trithioxopyrimido[4,5-d]pyrimidine derivatives .

-

Antiproliferative activity of these derivatives ranges from IC50 = 8.30–20.4 μM against cancer cell lines .

Electrophilic Substitution

The difluorophenyl moiety directs electrophilic attack to meta/para positions due to fluorine’s strong electron-withdrawing effect. Halogenation and nitration occur under controlled conditions, though specific data for this compound requires further study .

Biological Activity Correlations

Derivatives show structure-dependent antimicrobial and anticancer effects:

Wissenschaftliche Forschungsanwendungen

The biological significance of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile is primarily linked to its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance:

- A study found that certain pyrimidine derivatives demonstrated high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating promising efficacy .

- The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation.

Antimicrobial Properties

Pyrimidine derivatives have shown effectiveness against a range of pathogens:

- In vitro studies have demonstrated that these compounds possess antimicrobial activity against Gram-positive and Gram-negative bacteria .

- The mechanisms often involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is also noteworthy:

- Recent findings suggest that these compounds can inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines .

- This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Case Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

- Anti-inflammatory Research :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Fluorophenyl | Increased lipophilicity |

| 5 | Methyl | Improved metabolic stability |

| 6 | Cyano | Enhanced anticancer efficacy |

This table summarizes how specific modifications can influence the pharmacological properties of the compound.

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This interaction inhibits the kinase activity of EGFR, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to arrest the cell cycle at the G2/M phase and upregulate caspase-3 levels further contributes to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile with structurally related pyrimidine derivatives:

*Estimated based on the 3,5-difluoro analog in .

Key Observations:

- Functional Group Impact: Replacement of the carbonitrile with an aldehyde (as in ) increases electrophilicity but reduces stability. Conversely, amino groups (e.g., 4h in ) enhance solubility in polar solvents due to hydrogen-bonding capacity.

- Melting Points: Chlorophenyl-substituted derivatives (e.g., 4h, mp 222°C ) exhibit higher melting points than non-halogenated analogs, attributed to stronger van der Waals interactions and crystal packing efficiency.

Spectroscopic and Chromatographic Data

- IR Spectroscopy : Carbonitrile groups exhibit strong absorption near 2212 cm⁻¹, consistent across analogs .

- NMR Trends : Fluorine atoms in the 3,4-difluorophenyl group would result in distinct ¹⁹F NMR shifts compared to 3,5-difluoro isomers. For example, 4h in shows aromatic proton signals at δ 7.53–8.40 ppm (DMSO-d6).

- HPLC Retention : The trifluoromethoxy analog in has a retention time of 0.81 minutes under specific conditions, suggesting moderate polarity.

Biologische Aktivität

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a difluorophenyl group and a cyano group. This specific structure is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating apoptotic pathways involving caspases and modulating the expression of Bcl-2 family proteins. Specifically, it has been observed to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 3.04 to 20.4 µM across different studies .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 3.04 | Induction of apoptosis via caspase activation |

| MCF7 (Breast cancer) | 4.14 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon cancer) | 3.37 | Modulation of Bcl-2 family proteins |

| HepG2 (Liver cancer) | 11.08 | Increased Bax expression |

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, pyrimidine derivatives like this compound have been evaluated for their antimicrobial properties. Some studies indicate moderate activity against Gram-positive bacteria and fungi . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Moreover, preliminary investigations into its anti-inflammatory effects have shown promise. The compound appears to modulate inflammatory pathways by inhibiting the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was linked to increased levels of caspase-3 and decreased Bcl-2 expression .

- Breast Cancer Research : Another study assessed MCF7 cells and found that the compound inhibited proliferation effectively while promoting apoptotic signaling pathways .

Q & A

Q. How to address instability of the carbonitrile group under acidic conditions?

- Methodology : Stabilize the nitrile via hydrogen bonding with co-crystallized solvents (e.g., DMSO). Alternatively, protect the group as a boronic ester during reactive steps, followed by deprotection under mild conditions (e.g., Pd-catalyzed hydrolysis) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.